![molecular formula C24H21NO5S B2604741 (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-15-1](/img/structure/B2604741.png)

(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

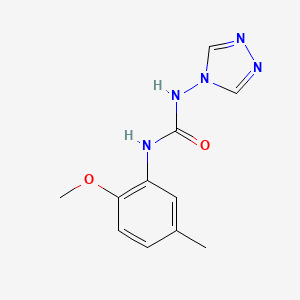

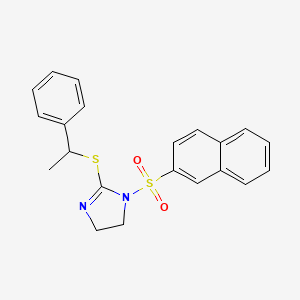

This compound is a benzothiazine derivative with methoxy groups attached to the phenyl rings . Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The methoxy groups (OCH3) are electron-donating substituents, which can influence the compound’s chemical behavior.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazine ring, with the methoxy groups and the phenyl ring as substituents . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis

As a benzothiazine derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to reactions such as demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility and reactivity .Scientific Research Applications

Synthesis and Biochemical Activity

Carbonic Anhydrase Inhibition

Compounds derived from (3,4-dimethoxyphenyl)methanone have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase II (hCA II). These compounds showed a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Activities

Derivatives of (3,4-dimethoxyphenyl)methanone have been synthesized and found to possess significant antioxidant activities. These compounds were compared to standard antioxidants, showing effective radical scavenging abilities. Their potent antioxidant properties suggest potential applications in combating oxidative stress-related diseases (Artunç et al., 2020).

Chemical Transformations and Novel Syntheses

The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel bromophenol derivatives, benzothiazinone spiro derivatives, and more. These chemical transformations expand the utility of these compounds in synthetic organic chemistry, providing pathways to new classes of therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory activities (Nazarenko et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-7-6-8-18(13-16)25-15-23(31(27,28)22-10-5-4-9-19(22)25)24(26)17-11-12-20(29-2)21(14-17)30-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYRTDICVKEVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)

![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)

![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)